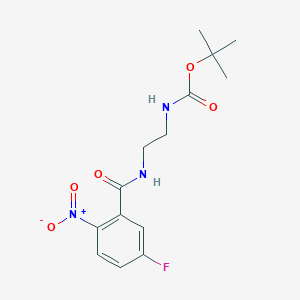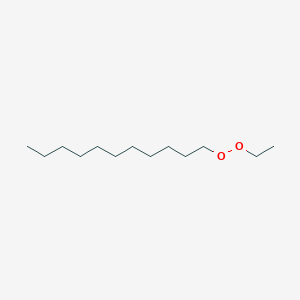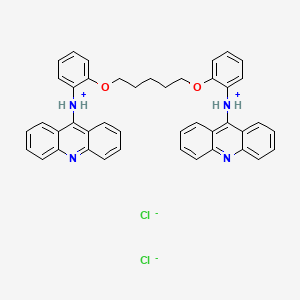
9,9'-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with the molecular formula C43H36N4O2.2ClH and a molecular weight of 713.75 g/mol . This compound is known for its unique structure, which includes acridine and o-phenylenediamine moieties. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride typically involves the condensation of o-phenylenediamine with acridine derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as zinc powder . The industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using zinc powder in ethanol.
Substitution: The compound can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide, zinc powder, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds.
Biology: The compound is utilized in enzyme-linked immunosorbent assays (ELISA) as a chromogenic substrate.
Industry: The compound is used in the production of various dyes and pigments.
Mechanism of Action
The mechanism of action of 9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it acts as a chromogenic substrate in ELISA procedures, where it is oxidized by horseradish peroxidase to produce a colored product . This reaction allows for the quantitative measurement of various analytes in biological samples.
Comparison with Similar Compounds
Similar compounds to 9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include:
o-Phenylenediamine: An aromatic diamine used as a precursor for many heterocyclic compounds.
Acridine derivatives: Compounds with similar structures and applications in dye production and biological assays. The uniqueness of 9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride lies in its combined structure of acridine and o-phenylenediamine, which imparts specific chemical and biological properties.
Properties
CAS No. |
66724-89-8 |
|---|---|
Molecular Formula |
C43H38Cl2N4O2 |
Molecular Weight |
713.7 g/mol |
IUPAC Name |
acridin-9-yl-[2-[5-[2-(acridin-9-ylazaniumyl)phenoxy]pentoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C43H36N4O2.2ClH/c1(14-28-48-40-26-12-10-24-38(40)46-42-30-16-2-6-20-34(30)44-35-21-7-3-17-31(35)42)15-29-49-41-27-13-11-25-39(41)47-43-32-18-4-8-22-36(32)45-37-23-9-5-19-33(37)43;;/h2-13,16-27H,1,14-15,28-29H2,(H,44,46)(H,45,47);2*1H |
InChI Key |
HXWQXKRKGLSAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


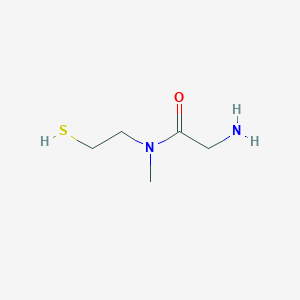
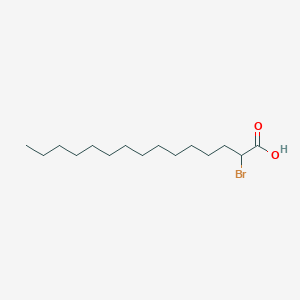
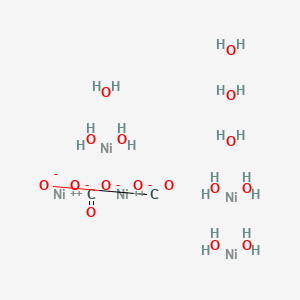
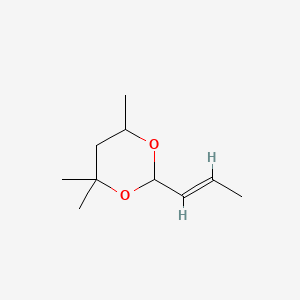
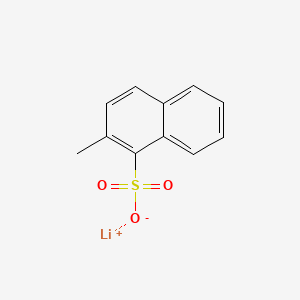
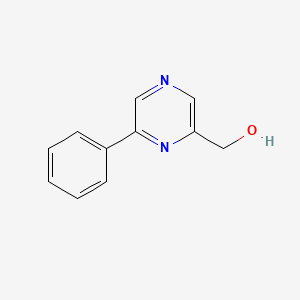
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
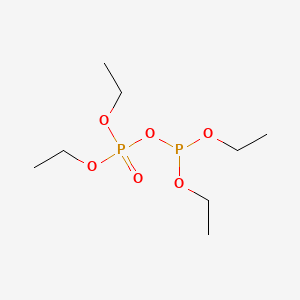
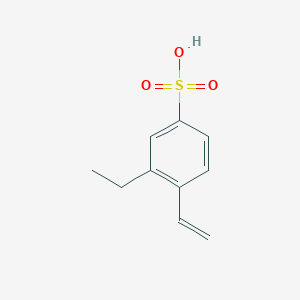
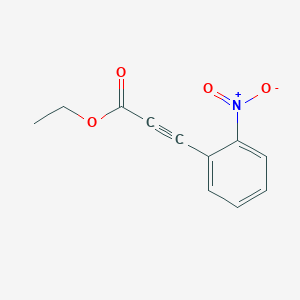
![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)

